
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MTFE and is a member of the sulfonylurea class of compounds. MTFE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MTFE is not fully understood. However, it has been proposed that MTFE works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells. MTFE has also been found to induce DNA damage and activate various signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
MTFE has been shown to exhibit various biochemical and physiological effects. Studies have shown that MTFE can regulate blood glucose levels by stimulating insulin secretion from pancreatic beta cells. MTFE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTFE has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
実験室実験の利点と制限
One of the main advantages of MTFE is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, MTFE has been found to exhibit low toxicity, making it a relatively safe compound for use in lab experiments. However, one of the limitations of MTFE is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on MTFE. One area of interest is the development of new anti-cancer drugs based on the structure of MTFE. Another area of research is the investigation of the potential use of MTFE in the treatment of other diseases such as diabetes and hypercholesterolemia. Additionally, further studies are needed to fully understand the mechanism of action of MTFE and its potential side effects.
合成法
The synthesis of MTFE involves the reaction of 2-(4-methoxyphenyl)ethylamine with furan-2-carbaldehyde, followed by the addition of thiophene-3-carboxaldehyde and ethanesulfonyl chloride. The resulting compound is MTFE, which can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
MTFE has been extensively studied for its potential applications in the treatment of various diseases. One of the most significant areas of research has been in the field of cancer. Studies have shown that MTFE exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. MTFE has also been found to inhibit the growth and metastasis of cancer cells in various animal models.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-16-4-2-14(3-5-16)9-11-25(20,21)19-12-17-6-7-18(23-17)15-8-10-24-13-15/h2-8,10,13,19H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVKLVDSNBKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

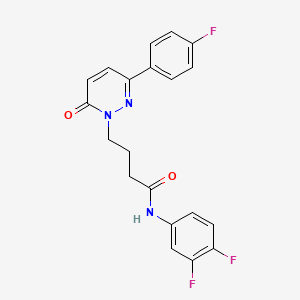
![(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660927.png)


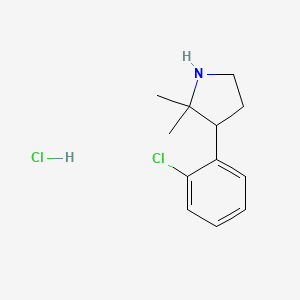

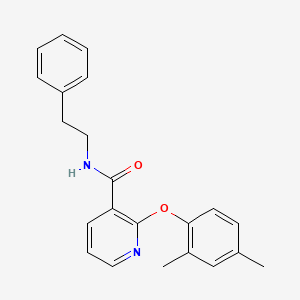
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
![N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2660942.png)
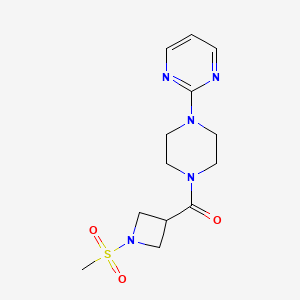
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)
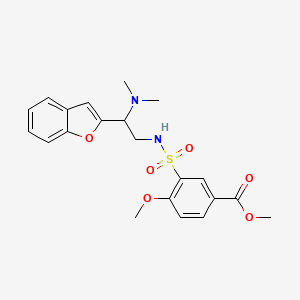
![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)
